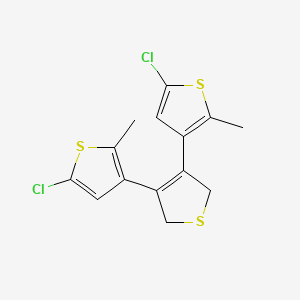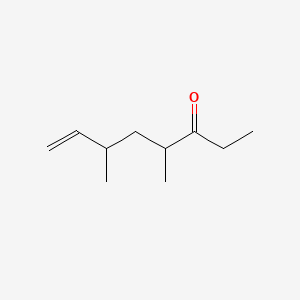
7-Octen-3-one, 4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-7-octen-3-one is an organic compound with the molecular formula C10H18O. It is a ketone with a distinctive structure characterized by a double bond and two methyl groups attached to the octen chain. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-7-octen-3-one can be synthesized through various methods. One common approach involves the isomerization of epoxides. For instance, lithium perchlorate can catalyze the isomerization of certain epoxides to produce 4,6-dimethyl-7-octen-3-one .
Industrial Production Methods
In industrial settings, the production of 4,6-dimethyl-7-octen-3-one often involves the use of advanced catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-7-octen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
4,6-Dimethyl-7-octen-3-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: Beyond its use in fragrances, 4,6-dimethyl-7-octen-3-one is also utilized in the production of flavors and other consumer products.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-7-octen-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a signaling molecule in plant-fungal interactions, affecting processes such as spore germination and mycotoxin production . The exact pathways and molecular targets can vary depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octen-3-one: Another ketone with a similar structure but different functional groups.
2,6-Dimethyl-7-octen-2-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness
4,6-Dimethyl-7-octen-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a double bond and two methyl groups makes it particularly valuable in fragrance and flavor applications.
Propriétés
Numéro CAS |
111902-21-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4,6-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |
Clé InChI |
BOBHRIZDBFPAKV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)CC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


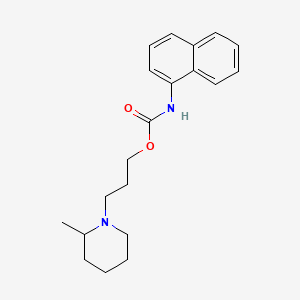

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
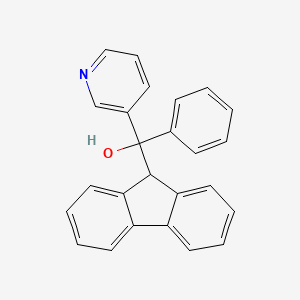
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
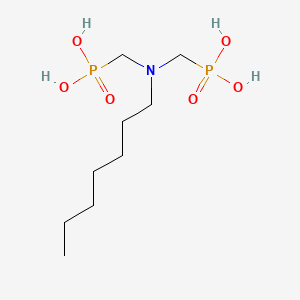
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
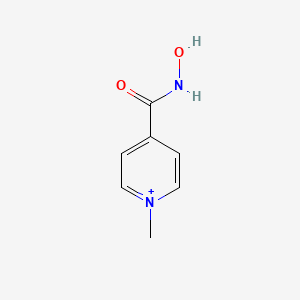

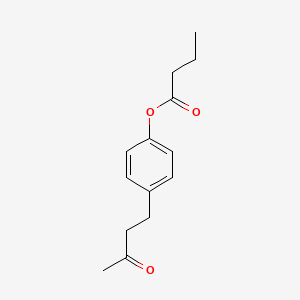
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
